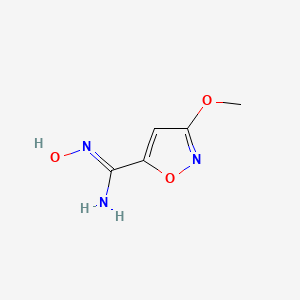![molecular formula C30H40P2 B12879767 2,2'-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1'-biphenyl](/img/structure/B12879767.png)
2,2'-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1’-biphenyl is a complex organophosphorus compound known for its unique structural properties and potential applications in various fields. This compound features a biphenyl core with two 9-phosphabicyclo[4.2.1]nonane groups attached, making it a subject of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1’-biphenyl typically involves the reaction of 1,1’-biphenyl-2,2’-diyldimethanol with 9-phosphabicyclo[4.2.1]nonane. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity 2,2’-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1’-biphenyl .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as amines or thiols; reactions are often performed in polar solvents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various phosphine derivatives .
Aplicaciones Científicas De Investigación
2,2’-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2,2’-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
9-Phosphabicyclo[4.2.1]nonane: A simpler analog with similar structural features.
1,1’-Biphenyl-2,2’-diyldimethanol: A precursor in the synthesis of the target compound.
Phosphine derivatives: Various phosphine-containing compounds with related chemical properties.
Propiedades
Fórmula molecular |
C30H40P2 |
|---|---|
Peso molecular |
462.6 g/mol |
Nombre IUPAC |
9-[[2-[2-(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)phenyl]phenyl]methyl]-9-phosphabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C30H40P2/c1-7-15-29(23(9-1)21-31-25-11-3-4-12-26(31)18-17-25)30-16-8-2-10-24(30)22-32-27-13-5-6-14-28(32)20-19-27/h1-2,7-10,15-16,25-28H,3-6,11-14,17-22H2 |
Clave InChI |
DWOJDAKIMKTYEE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2CCC(C1)P2CC3=CC=CC=C3C4=CC=CC=C4CP5C6CCCCC5CC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


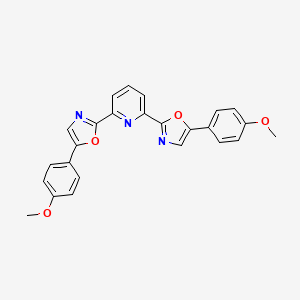
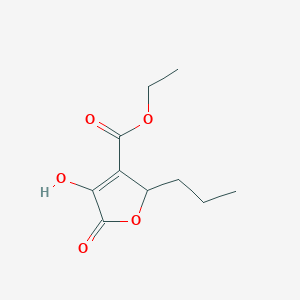
![5-Chloro-2-hydroxy-N-[3-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B12879694.png)
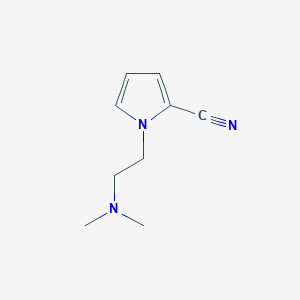
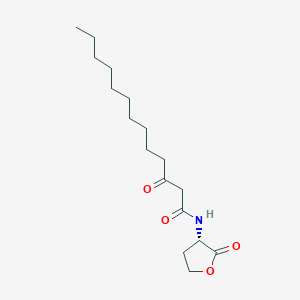
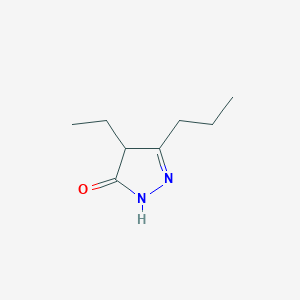
![4-Ethylbenzo[d]oxazole-2-acrylic acid](/img/structure/B12879725.png)
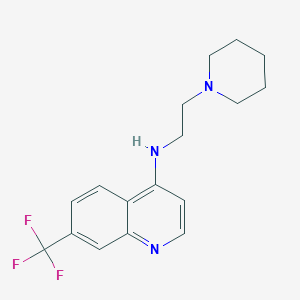

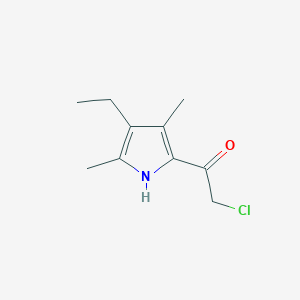
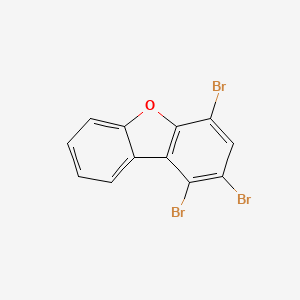
![2-[1-(5-Methylfuran-2-yl)butyl]cyclopentan-1-one](/img/structure/B12879751.png)
